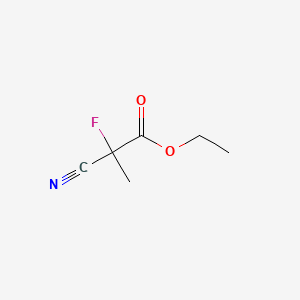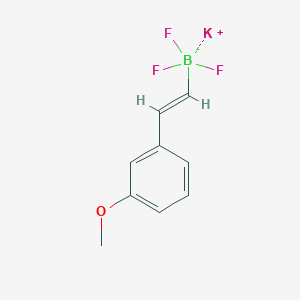![molecular formula C6H5ClN4S B13458288 3-[4-(chloromethyl)-1,3-thiazol-2-yl]-4H-1,2,4-triazole](/img/structure/B13458288.png)
3-[4-(chloromethyl)-1,3-thiazol-2-yl]-4H-1,2,4-triazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[4-(chloromethyl)-1,3-thiazol-2-yl]-4H-1,2,4-triazole is a heterocyclic compound that contains both thiazole and triazole rings. These types of compounds are known for their diverse biological activities and are often used in medicinal chemistry for their potential therapeutic properties . The presence of both thiazole and triazole rings in a single molecule can enhance its biological activity and make it a valuable compound for various applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(chloromethyl)-1,3-thiazol-2-yl]-4H-1,2,4-triazole typically involves the formation of the thiazole ring followed by the introduction of the triazole ring. One common method involves the reaction of 2-aminothiazole with a chloromethylating agent to form the chloromethyl derivative. This intermediate is then reacted with a suitable triazole precursor under specific conditions to form the final compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
化学反应分析
Types of Reactions
3-[4-(chloromethyl)-1,3-thiazol-2-yl]-4H-1,2,4-triazole can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, which can modify its chemical properties and biological activity.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can form an aminomethyl derivative, while oxidation can lead to the formation of sulfoxides or sulfones .
科学研究应用
3-[4-(chloromethyl)-1,3-thiazol-2-yl]-4H-1,2,4-triazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial, antifungal, and antiviral activities.
Medicine: Investigated for its potential as an anticancer, anti-inflammatory, and neuroprotective agent.
Industry: Used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-[4-(chloromethyl)-1,3-thiazol-2-yl]-4H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects . The exact molecular targets and pathways can vary depending on the specific biological context.
相似化合物的比较
Similar Compounds
Thiazole Derivatives: Compounds containing the thiazole ring, such as sulfathiazole and ritonavir.
Triazole Derivatives: Compounds containing the triazole ring, such as fluconazole and voriconazole.
Uniqueness
The uniqueness of 3-[4-(chloromethyl)-1,3-thiazol-2-yl]-4H-1,2,4-triazole lies in its combined thiazole and triazole rings, which can enhance its biological activity and make it a versatile compound for various applications. Its ability to undergo diverse chemical reactions and its potential therapeutic properties further highlight its significance in scientific research and industry .
属性
分子式 |
C6H5ClN4S |
|---|---|
分子量 |
200.65 g/mol |
IUPAC 名称 |
4-(chloromethyl)-2-(1H-1,2,4-triazol-5-yl)-1,3-thiazole |
InChI |
InChI=1S/C6H5ClN4S/c7-1-4-2-12-6(10-4)5-8-3-9-11-5/h2-3H,1H2,(H,8,9,11) |
InChI 键 |
YVAXZTXBECCXBQ-UHFFFAOYSA-N |
规范 SMILES |
C1=C(N=C(S1)C2=NC=NN2)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl 4-[(N-methylacetamido)methyl]benzoate](/img/structure/B13458207.png)
![rac-(3aR,6aR)-3aH,4H,5H,6H,6aH-cyclopenta[d][1,2]oxazole-3-carbaldehyde](/img/structure/B13458218.png)
![Potassium trifluoro(spiro[2.2]pentan-1-yl)borate](/img/structure/B13458228.png)
![methyl (1R,3R,5S)-8-aminobicyclo[3.2.1]octane-3-carboxylate](/img/structure/B13458232.png)
amine hydrochloride](/img/structure/B13458239.png)
![1-[4-(Difluoromethyl)phenyl]piperazine dihydrochloride](/img/structure/B13458254.png)

![2-{[(tert-butoxy)carbonyl]amino}-3-{3-chloro-1H-pyrrolo[2,3-b]pyridin-1-yl}propanoic acid](/img/structure/B13458273.png)

![2-(Tetrahydro-2H-pyran-4-yl)-2,6-diazaspiro[3.3]heptane](/img/structure/B13458283.png)
![2-{6-[2-(4-Methylpiperazin-1-yl)ethyl]-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraen-5-yl}ethan-1-amine trihydrochloride](/img/structure/B13458294.png)

![6-[(tert-butoxy)carbonyl]-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,6-diazaspiro[3.4]octane-8-carboxylic acid](/img/structure/B13458299.png)

